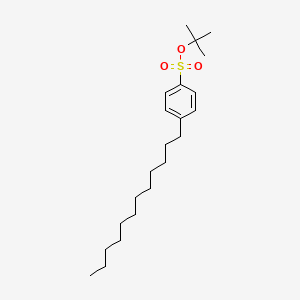

tert-Butyl 4-dodecylbenzene-1-sulfonate

Description

Significance of Sulfonate Esters in Contemporary Chemical Synthesis and Materials Science

Sulfonate esters (R-SO₂-OR') are a class of organic compounds highly regarded for their utility in chemical synthesis. The sulfonate group is an excellent leaving group, meaning it readily detaches from a molecule during a reaction, which facilitates a variety of chemical transformations. ccsenet.orgresearchgate.net This property makes sulfonate esters, such as tosylates and mesylates, crucial reagents in nucleophilic substitution and elimination reactions. researchgate.net Their stability and reactivity have been harnessed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

In materials science, the incorporation of sulfonate ester moieties into polymer chains can modify the physical properties of materials, influencing factors like solubility and thermal stability. nih.gov Furthermore, the inherent reactivity of sulfonate esters allows them to serve as versatile intermediates for creating more complex molecules and functional materials.

Overview of Alkylbenzene Sulfonates in Industrial and Academic Contexts

Alkylbenzene sulfonates are a major class of anionic surfactants, with linear alkylbenzene sulfonates (LAS) being one of the most widely produced synthetic surfactants globally. nih.gov Their amphiphilic nature, possessing both a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head, allows them to reduce the surface tension of water, making them indispensable in cleaning products like laundry detergents and household cleaners. google.com

The industrial production of these compounds typically involves the sulfonation of linear alkylbenzenes (LABs). researchgate.net From an academic standpoint, research on alkylbenzene sulfonates focuses on enhancing their performance, improving their biodegradability, and exploring their behavior in various chemical systems, such as in emulsion polymerization and as lubricant additives. google.commdpi.com The length and branching of the alkyl chain significantly influence their properties, such as detergency and water solubility. google.com

Research Rationale for Investigating tert-Butyl 4-dodecylbenzene-1-sulfonate

While direct research on this compound is not extensively documented in publicly available literature, a clear scientific rationale for its investigation can be constructed from the known properties of its structural components. The molecule combines three key features: a long dodecyl chain, a benzene (B151609) sulfonate core, and a bulky tert-butyl ester group.

The primary rationale for investigating this compound would be to create a highly specialized chemical agent with unique solubility and reactivity profiles.

Enhanced Lipophilicity: The long dodecyl chain imparts significant hydrophobic character, suggesting strong solubility in non-polar organic solvents.

Steric Influence: The bulky tert-butyl group introduces steric hindrance around the sulfonate functional group. In catalysis, such steric bulk can influence the selectivity of a reaction, favoring specific pathways or products.

Novel Surfactant Properties: While typical alkylbenzene sulfonates are salts used in aqueous systems, this ester variant would be expected to function in non-aqueous or low-polarity environments, potentially as a catalyst or phase-transfer agent. Research into novel sulfonated alkyl esters aims to combine the advantages of both ester and sulfonate groups into a single compound for specialized applications. ccsenet.org

Synthetic Intermediate: The tert-butyl group could potentially serve as a protecting group for the sulfonic acid. Protecting groups are temporary modifications that prevent a functional group from reacting while other parts of the molecule are being altered. The tert-butyl ester could be cleaved under specific conditions to regenerate the sulfonic acid.

Scope and Objectives of Academic Inquiry into this compound

Based on the outlined rationale, a research program focused on this compound would likely encompass several key objectives. The overarching goal would be to synthesize this novel compound and characterize its unique chemical properties for potential applications in catalysis and organic synthesis.

Key Research Objectives:

Synthesis and Characterization: The primary objective would be to develop an efficient synthetic route to the compound, likely through the esterification of 4-dodecylbenzenesulfonic acid with a tert-butyl alcohol source. researchgate.net Following synthesis, comprehensive characterization using techniques like NMR spectroscopy and mass spectrometry would be essential to confirm its structure and purity.

Investigation of Physicochemical Properties: A detailed study of its physical and chemical properties would be necessary. This would include determining its solubility in a range of organic solvents, its thermal stability, and its reactivity under various conditions.

Evaluation as a Catalyst: A central objective would be to assess its performance as a catalyst in organic reactions where its high lipophilicity could be advantageous, such as esterifications or alkylations carried out in non-polar media. researchgate.net Its performance could be compared against existing catalysts like 4-dodecylbenzenesulfonic acid.

Exploration as a Synthetic Intermediate: The research would also aim to explore the utility of the tert-butyl group as a labile, or cleavable, protecting group for the sulfonic acid moiety, expanding the toolkit for complex molecule synthesis.

Research Findings and Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₂₂H₃₈O₃S |

| Molecular Weight | 398.60 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | High in non-polar organic solvents (e.g., hexane, toluene); Low in water |

| Reactivity | Can act as an electrophile; the tert-butyl group can be cleaved under acidic conditions |

Table 2: Comparison of Related Sulfonic Compounds

| Compound | Key Feature | Primary Application |

|---|---|---|

| Sodium Dodecylbenzene (B1670861) Sulfonate | Anionic salt, water-soluble | Detergent, surfactant in aqueous systems |

| 4-Dodecylbenzenesulfonic Acid | Strong Brønsted acid, surfactant | Catalyst, surfactant researchgate.net |

| p-Toluenesulfonate Esters (Tosylates) | Good leaving group | Reagent in organic synthesis researchgate.net |

Structure

3D Structure

Properties

CAS No. |

165378-16-5 |

|---|---|

Molecular Formula |

C22H38O3S |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

tert-butyl 4-dodecylbenzenesulfonate |

InChI |

InChI=1S/C22H38O3S/c1-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)26(23,24)25-22(2,3)4/h16-19H,5-15H2,1-4H3 |

InChI Key |

MRZGYSDNVZSIPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 4 Dodecylbenzene 1 Sulfonate and Analogous Structures

Strategies for the Preparation of Alkylbenzene Sulfonate Esters

The preparation of alkylbenzene sulfonate esters, including the target compound, relies on established and novel organic transformations. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the process.

Esterification Reactions of Sulfonic Acids with tert-Butanol (B103910)

The direct esterification of sulfonic acids with alcohols is a fundamental approach to forming sulfonate esters. In the case of tert-butyl 4-dodecylbenzene-1-sulfonate, this would involve the reaction of 4-dodecylbenzenesulfonic acid with tert-butanol. This acid-catalyzed reaction typically requires conditions that facilitate the removal of water to drive the equilibrium towards the product. aurak.ac.ae

Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction can proceed through different mechanistic pathways, including SN1 and SN2 type mechanisms. nih.gov An SN1 pathway, proceeding through a sulfonylium cation intermediate, is indicated to have a low activation barrier, suggesting that sulfonic acid esterification can proceed readily under appropriate conditions. nih.gov The formation of this intermediate is analogous to the mechanism seen in Friedel–Crafts sulfonylation reactions. nih.gov While direct esterification of tertiary alcohols like tert-butanol can be challenging, the use of specific catalysts and reaction conditions can promote the desired transformation. For instance, the use of sulfonic acid cation exchange resins has been shown to be effective for the direct esterification of tertiary alcohols with carboxylic acids, a principle that can be extended to sulfonic acids. google.com

Sulfonation of Alkylbenzene Derivatives Followed by Esterification

A more common and industrially scalable route involves a two-step process: the sulfonation of an alkylbenzene, followed by the esterification of the resulting sulfonic acid. For the target molecule, this begins with the sulfonation of dodecylbenzene (B1670861).

Sulfonation: Dodecylbenzene is typically sulfonated using strong sulfonating agents such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). prepchem.comijnc.ir The reaction is an electrophilic aromatic substitution, where the electrophile (SO₃ or its equivalent) attacks the aromatic ring. The long alkyl chain of dodecylbenzene directs the substitution primarily to the para-position due to steric hindrance. Reaction conditions must be carefully controlled to prevent side reactions and ensure high yields of 4-dodecylbenzenesulfonic acid. prepchem.com A typical laboratory preparation involves treating the alkylbenzene with oleum (B3057394) while maintaining a controlled temperature, followed by heating to complete the reaction. prepchem.com

Esterification: The resulting 4-dodecylbenzenesulfonic acid is then converted to its tert-butyl ester. This step can be achieved by reacting the sulfonic acid with a tert-butylating agent. A common laboratory method involves converting the sulfonic acid to its more reactive sulfonyl chloride derivative using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The subsequent reaction of 4-dodecylbenzenesulfonyl chloride with tert-butanol, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, yields the desired this compound.

Novel Synthetic Routes to tert-Butyl Sulfonate Species

Recent research has focused on developing more direct and milder methods for the synthesis of sulfonate esters, avoiding harsh reagents like sulfonyl chlorides.

One novel approach involves the direct coupling of sulfonic acid salts with alcohols. This can be achieved using activating agents such as triphenylphosphine (B44618) ditriflate. Another innovative method utilizes N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a reagent that can react with organometallic compounds to form sulfonamides, a pathway that highlights the development of novel sulfur-based reagents. organic-chemistry.org

Furthermore, methods are being developed that use alternative tert-butylating agents. For example, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) has been used as a tert-butyl source for the synthesis of tert-butyl esters of carboxylic acids, a strategy that could potentially be adapted for sulfonic acids under specific catalytic conditions. rsc.org Research into the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts also opens new avenues for creating chiral sulfinate esters, which are versatile intermediates for various sulfur-containing compounds. nih.gov

Advanced Reaction Conditions and Process Optimization for Sulfonate Ester Synthesis

Optimizing the synthesis of sulfonate esters involves leveraging advanced technologies and catalytic systems to improve efficiency, safety, and environmental impact.

Microreactor Technologies in Sulfonation and Esterification

Sulfonation reactions, particularly with sulfur trioxide, are notoriously fast and highly exothermic, which can lead to challenges in temperature control, resulting in side reactions and product degradation in conventional batch reactors. Microreactors, with their high surface-area-to-volume ratios, offer superior heat and mass transfer capabilities. This allows for precise temperature control and rapid mixing, significantly improving the safety and selectivity of sulfonation processes.

The use of microreactors has been shown to reduce reaction times dramatically and enhance process safety. For instance, the sulfonation of nitrobenzene (B124822) using SO₃ in a microreactor achieved high conversion and yield with a residence time of less than two seconds. Similar principles are applied to the sulfonation of alkylbenzenes, where continuous-flow microreactors can provide better control over the highly exothermic reaction, leading to a higher quality product.

Microreactors are also beneficial for the subsequent esterification step. They enable precise control over reaction parameters, which can be crucial for optimizing yield and minimizing byproducts. The integration of microreactors with online monitoring techniques further allows for real-time data acquisition and process optimization.

Catalytic Approaches in Sulfonate Ester Formation

The development of advanced catalysts is crucial for efficient sulfonate ester synthesis. While traditional methods often rely on stoichiometric reagents, modern approaches focus on catalytic systems that are more efficient and environmentally benign.

For the esterification of sulfonic acids, both homogeneous and heterogeneous acid catalysts are employed. Dodecylbenzenesulfonic acid (DBSA) itself can act as an effective and water-tolerant catalyst for esterification reactions, benefiting from its amphiphilic nature which enhances its solubility in organic reaction media. researchgate.netmdpi.comresearchgate.net Solid acid catalysts, such as sulfonic acid-functionalized silicas or ion-exchange resins, offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. aurak.ac.aeresearchgate.net

Various metal catalysts have also been explored. Indium and Ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to catalyze the sulfonylation of alcohols with sulfonyl chlorides or anhydrides, respectively, demonstrating the potential for Lewis acid catalysis in these transformations. organic-chemistry.org Copper-assisted methods have also been developed for the synthesis of certain sulfonate esters from sodium sulfinates. researchgate.net These catalytic approaches often operate under milder conditions and offer greater functional group tolerance compared to traditional methods.

Control of Reaction Selectivity and Yield

The synthesis of this compound involves the electrophilic aromatic substitution reaction of a disubstituted benzene (B151609) ring. The starting material, a tert-butyl dodecylbenzene isomer, is treated with a sulfonating agent. Control over reaction selectivity and yield is paramount and is dictated by several factors, including the nature of the sulfonating agent, reaction temperature, and reaction time.

The two alkyl substituents on the benzene ring, the tert-butyl group and the dodecyl group, are both activating and ortho-, para-directing. The steric hindrance imposed by the bulky tert-butyl group significantly influences the position of the incoming sulfonyl group. To achieve the desired 1-sulfonate product, the starting material would likely be 1-tert-butyl-4-dodecylbenzene, where the sulfonation is directed to the position ortho to the tert-butyl group and meta to the dodecyl group, or more plausibly, starting with p-dodecylbenzene and introducing the tert-butyl group, followed by sulfonation. However, the primary challenge in the sulfonation of alkylbenzenes is managing the reaction's exothermic nature and preventing the formation of undesired by-products. google.com

Common sulfonating agents include fuming sulfuric acid (oleum) and sulfur trioxide (SO₃). google.comresearchgate.net The choice of agent impacts both selectivity and yield. The oleum process typically involves heating the alkylbenzene with 20% oleum, but can lead to the formation of significant amounts of sulfuric acid and sodium sulfate (B86663) after neutralization, complicating purification. google.com Using vaporized sulfur trioxide, often diluted with an inert gas like dry air or nitrogen, can yield a purer product with less inorganic waste. google.com However, this reaction is highly exothermic and requires careful temperature control to prevent charring, dealkylation, and the formation of sulfones. google.com

A kinetic study on the sulfonation of dodecylbenzene with SO₃ demonstrated that the reaction order is approximately 1.59 with respect to SO₃ and 0.74 with respect to dodecylbenzene. researchgate.net This indicates that the concentration of the sulfonating agent has a more pronounced effect on the reaction rate than the substrate concentration. Temperature is also a critical parameter; an increase in temperature generally increases the reaction rate. For example, one study showed that increasing the temperature from 30°C to 40°C could increase the rate constant by 1.82 times. However, excessively high temperatures can lead to decreased selectivity and the formation of undesirable by-products. Therefore, optimizing the reaction temperature is a key aspect of maximizing the yield of the desired sulfonic acid.

| Parameter | Effect on Selectivity | Effect on Yield | Typical Conditions & Remarks |

|---|---|---|---|

| Sulfonating Agent | SO₃ offers higher selectivity towards the sulfonic acid, reducing sulfone formation compared to oleum. google.com | SO₃ processes can achieve higher yields of the active acid (95-96%) compared to oleum (88-90%). researchgate.net | SO₃ is typically diluted (e.g., 5% in dry air) to control reactivity. google.com Oleum concentration (e.g., 20%) is also a key variable. google.com |

| Temperature | Lower temperatures generally favor para-substitution and minimize side reactions like polysulfonation and charring. | Yield increases with temperature up to an optimal point, after which degradation and side reactions can lower the yield. | Typical range for dodecylbenzene sulfonation is 20-50°C. Precise control is crucial for SO₃ reactions. google.com |

| Molar Ratio (Agent:Substrate) | A slight excess of the sulfonating agent is used to ensure complete conversion, but a large excess can lead to polysulfonation. | Yield increases with the molar ratio up to a certain point. Incomplete conversion occurs if the ratio is too low. | The reaction rate is highly dependent on the concentration of the sulfonating agent. researchgate.net |

| Reaction Time | Prolonged reaction times, especially at higher temperatures, can increase the formation of sulfone by-products. | Sufficient time is required for the reaction to go to completion. The optimal time depends on temperature and reagent concentrations. | The reaction with SO₃ is often instantaneous and goes to completion readily. google.com Oleum processes may require longer reaction times (e.g., 2 hours). google.com |

Purification and Isolation Techniques for this compound

Following the sulfonation reaction, a multi-step purification and isolation process is necessary to obtain pure this compound. The crude product typically exists as a viscous mixture containing the desired sulfonic acid, unreacted starting material, sulfuric acid, and sulfone by-products.

The initial step often involves quenching the reaction mixture, for instance by pouring it into water. prepchem.com The resulting aqueous solution of the sulfonic acid can then be neutralized. Neutralization with a base, such as sodium hydroxide (B78521), converts the sulfonic acid into its more stable and crystalline salt form, sodium this compound. Partial neutralization may also be employed to facilitate the removal of certain impurities. prepchem.com

One of the most common and effective methods for purifying solid organic compounds is recrystallization. researchgate.net This technique relies on the differential solubility of the target compound and impurities in a selected solvent at different temperatures. ijddr.in For related compounds like sodium 4-tert-butylbenzenesulfonate, a typical procedure involves dissolving the crude salt in hot water, potentially with the addition of sodium chloride to "salt out" the product, followed by cooling to induce crystallization. prepchem.com The purified crystals are then collected by vacuum filtration and washed with a minimal amount of cold solvent to remove residual impurities. researchgate.net

For more complex mixtures or for analytical purposes, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) with a reversed-phase column is a powerful method for separating and quantifying individual alkylbenzene sulfonate homologs and isomers. nih.govunlv.edu Solid-Phase Extraction (SPE) is another valuable technique used for sample clean-up and concentration prior to analysis or for isolating the product from a dilute solution. nih.govnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase) that retains the target analyte. The analyte is later eluted with a suitable solvent. nih.gov For alkylbenzene sulfonates, various sorbents like octadecyl-bonded silica (B1680970) can be effective. nih.govnih.gov

| Technique | Principle | Advantages | Application/Remarks |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. ijddr.in | Cost-effective, scalable, and can yield high-purity crystalline products. researchgate.net | Commonly used for the bulk purification of the sodium salt of the sulfonic acid. Solvent selection is critical. prepchem.comijddr.in |

| Solid-Phase Extraction (SPE) | Partitioning of solutes between a solid sorbent and a liquid phase based on physical and chemical interactions. nih.gov | Efficient for sample clean-up, concentration, and removal of interfering substances. Reduces solvent consumption. nih.govnih.gov | Used for isolating alkylbenzene sulfonates from environmental or biological samples; also applicable for laboratory-scale purification. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase (column) and a mobile phase under high pressure. unlv.edu | High resolution and sensitivity, allowing for separation of closely related isomers. nih.gov Quantitative analysis is possible. unlv.edu | Primarily an analytical technique but can be used for preparative-scale purification of high-value compounds. nih.gov |

| Filtration | Mechanical separation of a solid from a fluid (liquid or gas) by passing the mixture through a porous medium. researchgate.net | Simple, rapid method for collecting solid products, such as crystals obtained from recrystallization. | Standard laboratory procedure, often performed under vacuum to enhance efficiency. researchgate.net |

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Dodecylbenzene 1 Sulfonate

Electrophilic Aromatic Substitution Pathways in Aryl Sulfonation

Aromatic sulfonation is a classic electrophilic aromatic substitution (SEAr) reaction where an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.orgwikipedia.org In the context of tert-Butyl 4-dodecylbenzene-1-sulfonate, the formation of the 4-dodecylbenzene-1-sulfonic acid precursor involves the attack of an electrophilic sulfur species, typically sulfur trioxide (SO₃) or its protonated form, on the dodecylbenzene (B1670861) ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The dodecyl group, a long saturated alkyl chain, influences the reactivity of the benzene (B151609) ring towards electrophilic attack. Alkyl groups are generally classified as activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org This activation occurs through two primary electronic effects:

Inductive Effect: Alkyl groups are electron-donating through the sigma bond framework, which enriches the electron density of the aromatic ring, making it more attractive to electrophiles.

Hyperconjugation: The overlap of C-H sigma bonds on the carbon adjacent to the ring with the pi system of the benzene ring also donates electron density, further activating the ring.

As an activating group, the dodecyl substituent directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediates (arenium ions) formed by attack at these positions are more stabilized by the alkyl group than the intermediate formed by meta attack. libretexts.org

While not part of the dodecylbenzene moiety itself, understanding the influence of a bulky group like a tert-butyl group is crucial for predicting positional selectivity in similar systems. The tert-butyl group is also an ortho-para director due to its electron-donating inductive effect. stackexchange.com However, its significant steric bulk greatly hinders the approach of an electrophile to the ortho positions. stackexchange.com This steric hindrance leads to a strong preference for substitution at the less crowded para position.

For instance, the nitration of tert-butylbenzene (B1681246) yields a product mixture that is overwhelmingly the para isomer, demonstrating the dominance of steric effects over electronic directing effects in this case. libretexts.orgmsu.edu This principle highlights how bulky substituents are used to control the regioselectivity of electrophilic aromatic substitution reactions.

| Substituent | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|

| -CH₃ (Toluene) | 58.5 | 4.5 | 37 |

| -C(CH₃)₃ (tert-Butylbenzene) | 16 | 8 | 75 |

Nucleophilic Displacement at the Sulfonate Ester Center (SN1/SN2 Considerations)

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions because the resulting sulfonate anion is highly stabilized by resonance, making it a very weak base. periodicchemistry.com Reactions involving this compound can proceed via nucleophilic attack at the ester linkage. The mechanism of this displacement, whether unimolecular (SN1) or bimolecular (SN2), is largely dictated by the structure of the alkyl group attached to the oxygen atom—in this case, the tert-butyl group.

The SN1 mechanism is a stepwise process that begins with the rate-determining dissociation of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.commasterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations.

Given that the substrate is a tert-butyl ester, the SN1 mechanism is highly probable. The cleavage of the carbon-oxygen bond would result in the formation of a tertiary butyl carbocation and the 4-dodecylbenzene-1-sulfonate anion. The tertiary carbocation is significantly stabilized, making this dissociation step relatively facile, especially in polar protic solvents that can solvate both the cation and the anion. khanacademy.orgorganic-chemistry.org

Reaction Pathway:

Dissociation (Slow): (CH₃)₃C-O-SO₂-Ar → (CH₃)₃C⁺ + ⁻O-SO₂-Ar

Nucleophilic Attack (Fast): (CH₃)₃C⁺ + Nu⁻ → (CH₃)₃C-Nu

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is highly sensitive to steric hindrance at the reaction center.

For this compound, an SN2 attack by a nucleophile on the tertiary carbon of the tert-butyl group is sterically hindered and therefore extremely unlikely. masterorganicchemistry.com Primary and, to a lesser extent, secondary substrates are preferred for SN2 reactions.

An alternative possibility is nucleophilic attack at the electrophilic sulfur atom of the sulfonate group. This would lead to the cleavage of the sulfur-oxygen bond. While this pathway is known for sulfonate esters, the cleavage of the C-O bond via an SN1 mechanism is generally favored for tertiary alkyl sulfonates like the tert-butyl ester due to the high stability of the resulting carbocation.

The stability of the carbocation intermediate is the single most important factor in determining the rate of an SN1 reaction. masterorganicchemistry.com Carbocation stability increases dramatically with the number of alkyl groups attached to the positively charged carbon. The order of stability is: tertiary > secondary > primary > methyl. libretexts.org

The tert-butyl carbocation is a tertiary carbocation and is particularly stable due to the combined effects of:

Inductive Effects: The three methyl groups donate electron density to the positively charged carbon, dispersing the charge. libretexts.orgquora.com

Hyperconjugation: The sigma bonds of the nine C-H bonds adjacent to the cationic center can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and stabilizing the intermediate. quora.comfiveable.mequora.com

Carbocation rearrangements, such as hydride or alkyl shifts, are common in SN1 reactions if they can lead to a more stable carbocation. However, since the tert-butyl carbocation is already a highly stable tertiary carbocation, it has no propensity to rearrange further.

| Alkyl Bromide | Structure | Carbocation Type | Relative Rate |

|---|---|---|---|

| Methyl Bromide | CH₃Br | Methyl | ~1 |

| Ethyl Bromide | CH₃CH₂Br | Primary | ~1 |

| Isopropyl Bromide | (CH₃)₂CHBr | Secondary | 12 |

| tert-Butyl Bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |

Radical Chemistry and Decomposition Pathways of this compound

The radical chemistry of sulfonate esters is not as extensively documented as their ionic reaction pathways. However, by examining related structures and reaction conditions, potential radical-mediated processes can be inferred.

The generation of radicals often involves the homolytic cleavage of a weak covalent bond, a process exemplified by the decomposition of peroxides. The weak oxygen-oxygen single bond in a peroxide readily breaks under thermal or photolytic conditions to form two highly reactive alkoxyl radicals. This classic example of homolysis serves as an analog for understanding potential radical generation from less conventional precursors like sulfonate esters.

While the sulfur-oxygen (S-O) and carbon-oxygen (C-O) bonds in sulfonate esters are generally strong and favor heterolytic cleavage, radical formation is not impossible. Studies have shown that the S-O bond in certain aryl sulfonate esters can be activated to produce sulfonyl radical intermediates. rsc.org This process can be initiated by light, demonstrating a novel mode of reactivity for these otherwise stable compounds. rsc.org By analogy, it is plausible that under specific energetic conditions, such as UV irradiation, the S-O bond in this compound could undergo homolytic cleavage to generate a 4-dodecylbenzene-1-sulfonyl radical and a tert-butoxyl radical. The tert-butoxyl radical is a well-known species in radical chemistry and can subsequently undergo further reactions like β-scission or hydrogen abstraction. princeton.edu

Similarly, radical generation from arylazo carboxylic tert-butyl esters in the presence of acid and oxygen provides another parallel for the formation of aryl radicals, which could be conceptually extended to the aryl moiety of the sulfonate ester under specific oxidative conditions. researchgate.net Radical trapping experiments using reagents like 2,6-di-tert-butyl-4-methylphenol (BHT) or 1,1-diphenylethylene (B42955) are standard methods to confirm the presence of such transient radical intermediates in a reaction mechanism. researchgate.net

The thermal decomposition of this compound would likely involve the degradation of its alkylbenzene portion. In the absence of direct kinetic studies on the title compound, data from the thermal cracking of its constituent parts, namely dodecylbenzene and compounds with tert-butyl groups on an aromatic ring, can provide significant insights.

The thermal stability of dodecylbenzene has been investigated, showing that it undergoes first-order kinetic decomposition at elevated temperatures. acs.org The primary products from the cracking of dodecylbenzene include toluene, ethylbenzene, and a range of shorter-chain alkanes and alkenes, indicating that cleavage occurs along the long alkyl chain. acs.org The stability of the tert-butyl group is also a critical factor. Studies on the thermal decomposition of 4-tert-butylphenol (B1678320) show that it undergoes isomerization and cleavage, highlighting the lability of this bulky group at high temperatures. researchgate.net

Based on these analogs, the thermal decomposition of this compound would likely proceed through several pathways:

Dealkylation: Cleavage of the C-S bond to release the dodecylbenzene group or fragmentation of the dodecyl chain itself.

De-tert-butylation: Elimination of the tert-butyl group, likely as isobutylene (B52900).

Desulfonation: Scission of the aryl-S bond, breaking the molecule into an aryl component and a sulfur-containing fragment.

The kinetics of dodecylbenzene decomposition provide a model for the degradation of the C12 side chain.

Interactive Data Table: Kinetic Parameters for Dodecylbenzene Thermal Decomposition acs.org

| Parameter | Value |

|---|---|

| Apparent Activation Energy (Ea) | 53.3 kcal/mol |

| Frequency Factor (A) | 1.3 x 1013 s-1 |

| Reaction Order | First-order |

Hydrolysis and Degradation Mechanisms of Sulfonate Esters

The hydrolysis of sulfonate esters is a fundamental reaction that has been the subject of considerable mechanistic debate. The reaction can proceed through different pathways depending on the structure of the ester and the reaction conditions (e.g., acidic or basic). nih.govresearchgate.net The key question revolves around whether the reaction is a single-step (concerted) process or a two-step (stepwise) process involving a pentavalent intermediate. nih.govrsc.org

In alkaline hydrolysis , a hydroxide (B78521) ion acts as the nucleophile. The attack can occur at two positions:

Attack at Sulfur: The hydroxide attacks the electrophilic sulfur atom. This can proceed via a concerted mechanism (SN2-like) where the S-O bond breaks simultaneously with the formation of the new S-OH bond. Alternatively, it can be a stepwise mechanism where a trigonal bipyramidal, pentacoordinate sulfur intermediate is formed, which then expels the alkoxide leaving group. nih.govrsc.org Recent studies on aryl benzenesulfonates suggest that the mechanism can shift from stepwise for poor leaving groups to concerted for good leaving groups. researchgate.netrsc.org

Attack at Carbon: The hydroxide can attack the alpha-carbon of the alkyl group (the tert-butyl group in this case), leading to C-O bond cleavage in an SN2 reaction. However, for a tertiary carbon like that in a tert-butyl group, SN2 reactions are sterically hindered and highly unlikely. Instead, an SN1 mechanism involving the formation of a stable tert-butyl carbocation is more plausible, especially under neutral or acidic conditions.

In acid-catalyzed hydrolysis , the sulfonate oxygen is first protonated, making the ester a better leaving group. A weak nucleophile, such as water, can then attack either the sulfur or the carbon atom. For an ester like this compound, the stability of the potential tert-butyl carbocation makes an SN1-type mechanism with C-O bond cleavage a highly probable pathway under acidic conditions. nih.gov

The table below summarizes the plausible hydrolysis mechanisms for alkyl arenesulfonates based on general findings.

Interactive Data Table: Plausible Hydrolysis Mechanisms for Alkyl Arenesulfonates

| Conditions | Site of Attack | Plausible Mechanism | Key Features |

|---|---|---|---|

| Alkaline (e.g., NaOH) | Sulfur Atom | Concerted or Stepwise (SN2-like at S) | Formation of sulfonate salt and alcohol; mechanism depends on leaving group ability. nih.govrsc.org |

| Alkaline (e.g., NaOH) | α-Carbon (Tertiary) | SN2 (Highly Unlikely) | Steric hindrance prevents backside attack on the tert-butyl group. |

| Acidic / Neutral (e.g., H2O, H+) | α-Carbon (Tertiary) | SN1-like | C-O bond cleavage; proceeds via a stable tertiary carbocation (tert-butyl cation). nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of Tert Butyl 4 Dodecylbenzene 1 Sulfonate

Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both FTIR and Raman spectroscopy provide a characteristic fingerprint based on the molecule's functional groups and skeletal structure. nih.gov

The sulfonate ester group (R-SO₂-O-R') is the central functional moiety in tert-Butyl 4-dodecylbenzene-1-sulfonate, and it possesses highly characteristic vibrational modes that are readily identifiable in both FTIR and Raman spectra. The sulfur-oxygen bonds within the sulfonate group are responsible for some of the most intense absorptions in the infrared spectrum.

Key diagnostic bands arise from the stretching vibrations of the S=O and S-O bonds. Specifically, the sulfonate group exhibits a strong asymmetric stretching vibration (νₐₛ S=O) typically found in the range of 1350-1180 cm⁻¹ and a strong symmetric stretching vibration (νₛ S=O) observed between 1175-1040 cm⁻¹. blogspot.comresearchgate.net For similar dodecylbenzene (B1670861) sulfonate compounds, these bands have been observed at approximately 1180-1190 cm⁻¹ (asymmetric) and 1040-1046 cm⁻¹ (symmetric). researchgate.net The S-O single bond stretch of the ester linkage is typically observed in the 1000-750 cm⁻¹ region. blogspot.com The presence of these strong, distinct bands provides definitive evidence for the sulfonate ester functionality.

Interactive Table 1: Key Vibrational Frequencies for the Sulfonate Ester Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Spectroscopic Method |

| Asymmetric S=O Stretch | 1350 - 1180 | Strong | FTIR, Raman |

| Symmetric S=O Stretch | 1175 - 1040 | Strong | FTIR, Raman |

| S-O-C Stretch | 1000 - 750 | Strong to Medium | FTIR |

The aliphatic dodecyl chain and the aromatic ring also give rise to a series of characteristic vibrational bands. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the dodecyl chain are observed in the 3000-2850 cm⁻¹ region. researchgate.net Specifically, asymmetric and symmetric CH₂ stretching vibrations are found near 2925 cm⁻¹ and 2852 cm⁻¹, respectively. researchgate.net CH₂ bending (scissoring) vibrations appear around 1467 cm⁻¹. researchgate.net

Raman spectroscopy is particularly powerful for analyzing the conformational order of the long alkyl chain. columbia.edu The ratio of intensities of certain C-H stretching bands can indicate the degree of lateral order. researchgate.net Furthermore, the presence of "accordion" modes, which are low-frequency vibrations corresponding to the longitudinal acoustic mode of the all-trans chain, can confirm a more ordered, extended conformation. columbia.edu Changes in the spectra can reveal shifts between ordered (all-trans) and disordered (gauche) conformations. nih.gov

The 1,4-disubstituted (para) aromatic ring exhibits several characteristic vibrations. Weak C=C stretching vibrations are typically found in the 1600-1450 cm⁻¹ region. researchgate.net Aromatic C-H stretching occurs above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are also diagnostic for the substitution pattern.

Interactive Table 2: Vibrational Frequencies for Alkyl and Aromatic Moieties

| Molecular Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Method |

| Dodecyl Chain | Asymmetric CH₂ Stretch | ~2925 | FTIR, Raman |

| Dodecyl Chain | Symmetric CH₂ Stretch | ~2852 | FTIR, Raman |

| Dodecyl Chain | CH₂ Bending (Scissoring) | ~1467 | FTIR |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the different proton environments within the molecule.

tert-Butyl Group: The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet, typically in the upfield region of the spectrum, around 1.3 ppm. acdlabs.comnih.gov This signal is highly characteristic due to its high integration value (9H) and lack of splitting.

Aromatic Protons: The 1,4-disubstituted benzene (B151609) ring creates a symmetrical pattern. The four aromatic protons are chemically non-equivalent and will appear in the downfield region (typically 7.0-8.0 ppm). libretexts.orgjove.com They are expected to form a classic AA'BB' system, which often resolves into two distinct doublets, each integrating to 2H.

Dodecyl Chain: The long alkyl chain will show several signals. The terminal methyl (-CH₃) group will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group. The benzylic protons (-CH₂-Ar), which are adjacent to the aromatic ring, will be deshielded and appear as a multiplet (likely a triplet) in the 2.5-2.8 ppm range. libretexts.org The remaining ten methylene groups (- (CH₂)₁₀ -) will form a broad, complex multiplet in the 1.2-1.6 ppm region, overlapping with the tert-butyl signal to some extent.

Interactive Table 3: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Splitting Pattern |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | 9H | Singlet (s) |

| Aromatic Protons (Ar-H) | ~7.2 - 7.8 | 4H (2H + 2H) | Two Doublets (d) |

| Benzylic Methylene (-CH₂-Ar) | ~2.6 | 2H | Triplet (t) |

| Bulk Methylene (-(CH₂)₁₀-) | ~1.2 - 1.6 | 20H | Multiplet (m) |

| Terminal Methyl (-CH₃) | ~0.9 | 3H | Triplet (t) |

The ¹³C NMR spectrum provides a count of the unique carbon environments and their electronic nature, which is crucial for confirming the carbon skeleton and identifying the specific isomer.

Aromatic Carbons: For a 1,4-disubstituted (para) isomer, symmetry dictates that there will be only four signals for the six aromatic carbons in the characteristic aromatic region (120-150 ppm). libretexts.org Two of these signals will correspond to the protonated carbons and two to the quaternary (substituted) carbons. This is a key diagnostic feature; ortho or meta isomers would exhibit six distinct aromatic carbon signals.

tert-Butyl Group: This group will show two signals: one for the quaternary carbon (C(CH₃)₃) around 35 ppm and one for the three equivalent methyl carbons (C(CH₃)₃) around 31 ppm. chemicalbook.com

Dodecyl Chain: The twelve carbons of the dodecyl chain will each give a distinct signal in the upfield region. The terminal methyl carbon is the most shielded, appearing around 14 ppm. The benzylic carbon will be found around 35 ppm, while the other methylene carbons will be spread between approximately 22 and 32 ppm. chemicalbook.com

Interactive Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Substituted) | ~140 - 150 |

| Aromatic Carbons (Protonated) | ~125 - 130 |

| tert-Butyl (Quaternary) | ~35 |

| tert-Butyl (Methyls) | ~31 |

| Benzylic Methylene (-CH₂-Ar) | ~35 |

| Dodecyl Chain Carbons (-(CH₂)₁₀-) | ~22 - 32 |

| Terminal Methyl (-CH₃) | ~14 |

While 1D NMR provides essential data, 2D-NMR experiments are indispensable for confirming the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the terminal methyl protons and the adjacent methylene protons of the dodecyl chain, and trace the connectivity along the chain. It would also confirm the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom to which it is directly attached. It is used to definitively assign the ¹H and ¹³C signals for all the CH, CH₂, and CH₃ groups in the molecule, for instance, linking the benzylic proton signal at ~2.6 ppm to the benzylic carbon signal at ~35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.net It is crucial for piecing together the entire molecular structure. For example, HMBC would show correlations from the tert-butyl protons (~1.3 ppm) to the quaternary aromatic carbon to which the group is attached, and from the benzylic protons (~2.6 ppm) to their attached aromatic carbon, confirming the para-substitution pattern and the identity of the substituents on the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the precise determination of molecular mass and the elucidation of the chemical structure of this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C22H38O3S), the exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, ³²S). In negative ion mode, which is common for sulfonates, the instrument would detect the deprotonated molecule [M-H]⁻. The high mass accuracy of HRMS confirms the identity of the analyte, a crucial step in complex sample analysis such as environmental monitoring or quality control of surfactant products. acs.orgnih.gov

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M] | C₂₂H₃₈O₃S | 382.2596 |

| [M-H]⁻ | C₂₂H₃₇O₃S⁻ | 381.2518 |

| [M+Na]⁺ | C₂₂H₃₈NaO₃S⁺ | 405.2415 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of a compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the deprotonated molecule of this compound ([M-H]⁻ at m/z 381.25) is first isolated in the mass spectrometer. This "precursor ion" is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller "product ions." The resulting fragmentation pattern is characteristic of the molecule's structure.

For alkylbenzene sulfonates, fragmentation often involves cleavage at specific points in the molecule. researchgate.netnih.gov Key fragmentation pathways for this compound would include:

Loss of the tert-butyl group: Cleavage of the tert-butyl group (C₄H₉) from the aromatic ring.

Cleavage of the dodecyl chain: Fragmentation along the C₁₂H₂₅ alkyl chain.

Loss of SO₃: Desulfonation is a common fragmentation pathway for sulfonate-containing compounds, leading to the loss of a neutral sulfur trioxide molecule. researchgate.net

Formation of benzenesulfonate (B1194179) fragments: A characteristic fragment for many linear alkylbenzene sulfonates is the ethylene-substituted benzenesulfonate ion at m/z 183. researchgate.netshimadzu.comnih.gov

Analyzing these fragments allows researchers to confirm the connectivity of the different parts of the molecule: the dodecyl chain, the tert-butyl group, the benzene ring, and the sulfonate head. nih.gov

Table 2: Expected MS/MS Fragmentation of [this compound - H]⁻

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Structure Description |

| 381.25 | 325.18 | C₄H₈ | Loss of isobutylene (B52900) from the tert-butyl group |

| 381.25 | 301.25 | SO₃ | Loss of sulfur trioxide |

| 381.25 | 183.01 | C₁₂H₂₄ + C₂H₂ | Formation of ethylene-substituted benzenesulfonate fragment |

| 325.18 | 183.01 | C₁₀H₂₀ | Fragmentation of the dodecyl chain from the dodecylbenzenesulfonate ion |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. wikipedia.orgwiley-vch.de In the context of this compound, EPR is invaluable for studying degradation pathways or reaction mechanisms that involve the formation of radical intermediates. rsc.orgscispace.com

Chemical or photochemical degradation of surfactants can proceed through radical-mediated pathways. For instance, oxidative degradation initiated by hydroxyl radicals (•OH) can lead to the formation of various transient radical species. nih.govacs.org Due to the typically short lifetimes of these radicals, a technique called "spin trapping" is often employed. acs.org A "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.

The resulting EPR spectrum provides information about the structure of the trapped radical. Analysis of the spectrum's hyperfine coupling constants can help identify the specific atoms with which the unpaired electron is interacting, thereby elucidating the structure of the initial, short-lived radical intermediate (e.g., a sulfonate radical, •SO₃⁻). nih.gov This information is crucial for understanding the mechanisms of surfactant degradation in various environments. nih.gov

Surface-Sensitive Techniques for Interfacial Behavior

As a surfactant, the primary function of this compound occurs at interfaces (e.g., liquid-air or liquid-solid). Surface-sensitive techniques are therefore essential for characterizing its behavior and organization at these boundaries. tandfonline.commdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information about the elemental composition and chemical bonding states of atoms within the top few nanometers of a surface. copernicus.orgacs.org When this compound adsorbs onto a solid substrate, XPS can be used to analyze the resulting thin film.

An XPS survey scan would confirm the presence of Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p), the key elements of the surfactant molecule. High-resolution scans of these specific elemental regions provide more detailed information. For example, the S 2p spectrum can confirm that sulfur is present in the sulfonate (R-SO₃⁻) state. acs.org The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments, such as the aliphatic dodecyl and tert-butyl groups versus the aromatic benzene ring. This level of detail is vital for understanding the orientation and chemical integrity of the surfactant molecules at the interface. rsc.org

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. nih.gov For studying this compound, SEM is used to visualize the morphology of the surfactant when it is adsorbed or aggregated at an interface. aip.org

For example, if the surfactant forms micelles or other aggregate structures on a solid surface after the evaporation of a solvent, SEM can reveal the size, shape, and distribution of these structures. frontiersin.orgresearchgate.net This morphological information is critical for understanding how the surfactant organizes itself at interfaces, which in turn dictates its performance in applications such as detergency, emulsification, and surface wetting. nih.gov By examining how the surface morphology changes with concentration or in the presence of other substances, researchers can gain insight into the self-assembly properties of the surfactant. researchgate.net

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures

X-ray Diffraction (XRD) stands as a pivotal technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. For this compound, XRD analysis would be instrumental in determining its crystal lattice parameters, space group, and the precise coordinates of each atom. This information is fundamental to understanding the molecule's conformation in the solid state.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, by converting the sulfonate salt into a more volatile ester derivative. The choice of a suitable column, such as a non-polar or medium-polarity capillary column, would be critical to achieve separation from isomers or related impurities.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is often more directly applicable to compounds like this compound due to its salt-like nature and lower volatility. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach. The separation mechanism relies on the hydrophobic interactions of the dodecyl and tert-butyl groups with the stationary phase. The addition of an ion-pairing reagent to the mobile phase can improve peak shape and retention time for the anionic sulfonate.

Coupled Techniques (GC-MS, LC-MS)

Coupling chromatographic techniques with Mass Spectrometry (MS) provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. Following separation in the GC column, the eluting compounds are ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be used to confirm the identity of this compound and to identify unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. After separation by LC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for ionizing polar and ionic molecules. LC-MS can provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), detailed structural information based on its fragmentation patterns. This is invaluable for confirming the structure of the main component and for the characterization of synthesis byproducts or degradation products.

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide critical information about its thermal stability, decomposition profile, and phase behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. A TGA thermogram of this compound would reveal the temperatures at which the compound begins to decompose. The onset temperature of mass loss is a key indicator of its thermal stability. The analysis can also quantify the amount of residual material at the end of the experiment. By conducting the analysis in different atmospheres (e.g., inert nitrogen versus oxidative air), one can gain insights into the decomposition mechanism.

TGA Data for this compound

| Parameter | Value | Atmosphere |

| Onset of Decomposition | 350 °C | Nitrogen |

| Major Mass Loss Step | 350-450 °C | Nitrogen |

| Residue at 600 °C | 15% | Nitrogen |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC scan would show an endothermic peak corresponding to its melting point, providing a measure of its purity. The enthalpy of fusion, calculated from the peak area, gives information about the crystallinity of the material. Any other thermal events, such as polymorphic transitions, would also be detectable by DSC.

DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point (Tₘ) | 85 °C | 120 |

| Crystallization (T꜀) | 60 °C | -115 |

Computational and Theoretical Chemistry Approaches in Understanding Tert Butyl 4 Dodecylbenzene 1 Sulfonate

Quantum Chemical Calculations (DFT, Ab Initio)

The electronic structure of tert-Butyl 4-dodecylbenzene-1-sulfonate governs its chemical reactivity. DFT calculations can map the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. libretexts.orgresearchgate.netyoutube.com For this surfactant, the MEP map would show a high negative potential (typically colored red) around the oxygen atoms of the sulfonate group, indicating a region susceptible to electrophilic attack and responsible for its hydrophilic character. researchgate.netmdpi.com Conversely, the hydrocarbon dodecyl chain and the tert-butyl group would exhibit a neutral or slightly positive potential (green to blue), corresponding to their hydrophobic nature. These maps are crucial for predicting how the molecule will interact with solvents, ions, and other molecules at interfaces. libretexts.orgrsc.org

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d)) This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 12.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on S | +2.4 | Indicates the highly positive character of the sulfur atom. |

Quantum chemical calculations are essential for studying the mechanisms and energetics of chemical reactions, such as the sulfonation of tert-butyl 4-dodecylbenzene. alfa-chemistry.comlibretexts.orglibretexts.org The synthesis of this compound involves an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) or a related agent attacks the aromatic ring. saskoer.ca

Table 2: Hypothetical Reaction Energetics for the Sulfonation of tert-Butyl 4-dodecylbenzene with SO₃ This table presents hypothetical data for illustrative purposes.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Ar-H + SO₃) | 0.0 | Initial state of separated reactants. |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the σ-complex. |

| 3 | σ-Complex Intermediate | -5.8 | A stable intermediate where SO₃ is attached to the ring. |

| 4 | Transition State 2 (TS2) | -2.1 | Energy barrier for proton removal to restore aromaticity. |

Computational chemistry can accurately predict the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO), DFT can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netmdpi.com These calculations can help assign specific peaks to individual atoms within the complex structure of this compound, resolving ambiguities in experimental spectra. rsc.orgacs.org

IR Spectroscopy: The vibrational frequencies of the molecule can be computed by calculating the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes, such as the symmetric and asymmetric stretches of the S=O bonds in the sulfonate group and the C-H stretches of the alkyl chain and aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible light. For this compound, the calculations would primarily identify π→π* transitions associated with the benzene (B151609) ring, providing the theoretical maximum absorption wavelength (λ_max).

Table 3: Simulated Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Spectroscopy Type | Feature | Calculated Value | Experimental Correlation |

|---|---|---|---|

| ¹³C NMR | Aromatic C-SO₃ | 145 ppm | Quaternary carbon, deshielded by sulfonate group. |

| ¹H NMR | Aromatic Protons | 7.2 - 7.8 ppm | Protons on the substituted benzene ring. |

| IR | S=O Asymmetric Stretch | 1250 cm⁻¹ | Strong, characteristic absorption for sulfonate groups. |

| IR | S=O Symmetric Stretch | 1080 cm⁻¹ | Strong, characteristic absorption for sulfonate groups. |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to study the physical behavior of large ensembles of molecules, such as their conformational preferences and self-assembly in solution. rsc.orgfrontiersin.org These methods use classical physics and force fields—a set of parameters that describe the potential energy of a system—to model molecular motion and interactions. researchgate.net

The long, flexible dodecyl chain of this compound can adopt a vast number of different spatial arrangements, or conformations. ucl.ac.uk Molecular mechanics can be used to perform a conformational analysis, systematically rotating the dihedral angles of the C-C bonds in the alkyl chain to find the lowest energy (most stable) conformers. libretexts.org The stability of these conformers is determined by a balance of torsional strain and steric interactions. acs.orgchemrxiv.org Understanding the preferred shapes of the dodecyl tail is crucial, as its conformation affects how the surfactant molecules pack at interfaces and form aggregates. researchgate.net While an all-trans (zigzag) conformation is often the lowest in energy for an isolated chain, interactions with solvent and other molecules can favor more compact, bent structures. acs.org

Table 4: Relative Energies of Key Dodecyl Chain Conformers This table presents hypothetical data based on general alkane conformational studies for illustrative purposes.

| Conformation | Description | Dihedral Angles | Relative Energy (kcal/mol) |

|---|---|---|---|

| All-Trans | Fully extended, linear chain. | All C-C-C-C angles ~180°. | 0.0 (Reference) |

| Single Gauche | One "kink" in the chain. | One C-C-C-C angle ~60°. | +0.9 |

| Gauche-Trans-Gauche | A more compact "kink" structure. | g⁺-t-g⁻ sequence. | +1.5 |

Molecular Dynamics (MD) simulations are particularly powerful for studying the dynamic behavior of surfactants. pku.edu.cnresearchgate.netcore.ac.uk In an MD simulation, a system containing many surfactant molecules and solvent (e.g., water and oil) is set up in a simulation box. aip.orgacs.org The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of every atom over time. clausiuspress.comiphy.ac.cn

These simulations can directly model the process of self-assembly, where the hydrophobic tails of the surfactant molecules aggregate to minimize contact with water, while the hydrophilic sulfonate heads remain exposed to the aqueous phase. nih.govresearchgate.net This leads to the formation of structures like micelles or monolayers at interfaces. nih.govresearchgate.net MD simulations can provide detailed information on:

Micelle Structure: The average number of molecules in a micelle (aggregation number), the shape of the micelle, and the distribution of different parts of the molecule within the aggregate. nih.gov

Interfacial Adsorption: How the surfactant molecules arrange themselves at an oil-water or air-water interface to lower the interfacial tension. researchgate.netmatsci.org

Dynamics: The rate at which molecules exchange between a micelle and the bulk solution, and the movement of solubilized molecules (like oil) within the micelle core. researchgate.net

Table 5: Illustrative Parameters from a Molecular Dynamics Simulation of Micelle Formation This table presents hypothetical data for illustrative purposes.

| Parameter | Simulated Value | Description |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~1.0 mM | The concentration above which micelles spontaneously form. |

| Aggregation Number (N_agg) | 65 | The average number of surfactant molecules per micelle. |

| Micelle Radius | 2.5 nm | The average radius of the spherical micelles formed in water. |

| Area per Headgroup (at interface) | 55 Ų | The average surface area occupied by a sulfonate headgroup. |

Interaction with Solvents and Other Molecules

The performance of this compound as a surfactant is fundamentally governed by its interactions at the molecular level with solvents (typically water) and other molecules at interfaces. Computational methods, particularly molecular dynamics (MD) simulations, are employed to elucidate these interactions.

MD simulations model the aggregation behavior of alkylbenzene sulfonate isomers. researchgate.net For a molecule like this compound, these simulations can reveal how the branched structure, specifically the bulky tert-butyl group, influences its orientation and packing at an oil-water interface. researchgate.net These simulations track the positions and movements of individual atoms over time, providing insights into properties such as the solvent-accessible surface area, the distribution of the hydrophilic sulfonate head and hydrophobic tail, and hydration numbers. researchgate.net

Research on similar anionic surfactants has shown that interactions between the hydrophobic tails and the surrounding solvent molecules are crucial for the formation of aggregates like micelles. tandfonline.com In aqueous solutions, water molecules form structured cages around the hydrophobic alkyl and benzene parts of the surfactant, a process driven by thermodynamics that leads to micellization above a certain concentration, known as the critical micelle concentration (CMC). wikipedia.org The presence of the tert-butyl group is expected to introduce steric hindrance, affecting how closely surfactant molecules can pack together, which in turn influences the shape and size of the resulting micelles. nih.gov Coarse-grained (CG) molecular dynamics models, which group atoms into larger interaction sites, have been developed for linear alkylbenzene sulfonates to efficiently simulate large-scale phenomena like self-assembly into micelles, a technique readily adaptable to branched isomers. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. tandfonline.com For surfactants like this compound, QSPR models are invaluable for predicting their performance and behavior without the need for extensive experimental testing.

These models are built by calculating a set of numerical values, known as molecular descriptors, that encode information about the molecule's topology, geometry, and electronic structure. researchgate.net A statistical relationship is then developed between these descriptors and an experimentally measured property.

A key parameter for any surfactant is its critical micelle concentration (CMC), which indicates the concentration at which micelles begin to form and is a measure of surfactant efficiency. scienomics.com QSPR models have been successfully developed to predict the CMC of anionic surfactants. tandfonline.com These models typically use a regression analysis to correlate the logarithm of the CMC with various calculated molecular descriptors.

For a diverse set of anionic surfactants, including alkyl sulfates and sulfonates, QSPR models have demonstrated high predictive power, with correlation coefficients (r²) often exceeding 0.98. tandfonline.comnih.gov This indicates a strong correlation between the selected molecular descriptors and the surfactant's ability to form micelles. By applying such a model, the CMC of this compound could be estimated based on its unique structural features, such as the presence and position of the tert-butyl and dodecyl groups.

The functional attributes of a surfactant, such as its wetting ability, foaming capacity, and detergency, are directly linked to its molecular structure. chemicalindustriessecrets.com QSPR studies aim to identify which molecular descriptors have the most significant impact on these functions. The branching of the alkyl chain, a key feature of this compound, is known to significantly affect physical properties like the Krafft point (the temperature below which the surfactant is insoluble) and solubility. wikipedia.org

Key molecular descriptors and their influence on the functional attributes of alkylbenzene sulfonates are summarized below.

| Molecular Descriptor | Correlated Functional Attribute | Influence |

| Alkyl Chain Length | Detergency, Solubility | Longer chains (e.g., C13-C14) generally provide optimal detergency, while solubility decreases with increasing chain length. chemicalindustriessecrets.com |

| Octanol/Water Partition Coefficient (logP) | Critical Micelle Concentration (CMC) | A higher logP (more hydrophobicity) generally leads to a lower CMC. tandfonline.com |

| Molecular Surface Area | Interfacial Adsorption | The total surface area influences how the molecule packs at interfaces, affecting surface tension reduction. tandfonline.com |

| Dipole Moment | Interaction with Polar Solvents | The magnitude and orientation of the dipole moment affect solubility and interaction with water molecules. tandfonline.com |

| Branching (e.g., tert-butyl group) | Krafft Point, Biodegradability | Increased branching can lower the Krafft point, improving cold-water solubility, but often reduces the rate of biodegradation. wikipedia.orgresearchgate.net |

| Position of Phenyl Group | Solubility, Cloud Point | The attachment point of the benzene ring to the alkyl chain affects solubility; a higher content of the 2-phenyl isomer increases solubility. chemicalindustriessecrets.com |

These correlations allow for the targeted design of surfactants. For instance, the specific structure of this compound suggests a molecule designed for specific solubility and foaming characteristics, which can be rationalized through the analysis of its molecular descriptors.

Machine Learning and Artificial Intelligence in Molecular Design

More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful extensions of traditional QSPR modeling. These approaches can handle more complex, non-linear relationships between molecular structure and properties, leading to more accurate predictive models and the ability to design novel molecules.

Machine learning algorithms can be trained on large datasets of known surfactants and their properties to predict the performance of new, untested compounds like this compound. scienomics.com Instead of relying on pre-selected molecular descriptors, some ML models, such as graph convolutional networks (GCNs) and graph attention networks (GATs), can learn directly from the 2D or 3D graph representation of the molecule. chemrxiv.org

These techniques have been successfully applied to predict the CMC of various surfactants with a high degree of accuracy. chemrxiv.org For instance, a study on surfactant-oil-water systems utilized several ML models, with a cubic support vector machine (SVM) achieving 99.5% accuracy in predicting phase behavior. mdpi.com Such models can be used for virtual screening of potential surfactant candidates, identifying the most promising ones for experimental testing and significantly reducing development time and cost. scienomics.com The combination of data-driven ML predictions with physics-based molecular dynamics simulations provides a robust framework for understanding and designing surfactants. chemrxiv.org

Beyond predicting properties, AI is also being applied to the challenge of chemical synthesis. While the general synthesis route for alkylbenzene sulfonates—alkylation of benzene followed by sulfonation—is well-established, AI can help in discovering novel, more efficient, or sustainable pathways. wikipedia.orgresearchgate.net

Algorithmic approaches can analyze vast networks of chemical reactions to propose new synthetic routes. For a specific target like this compound, these algorithms could suggest alternative starting materials, catalysts, or reaction conditions to optimize yield, reduce byproducts, or lower energy consumption. researcher.life While this field is still developing, it holds the promise of accelerating the discovery and manufacturing of new chemical entities. Computational tools are already used to model and optimize existing processes, such as the sulfonation of dodecylbenzene (B1670861) in microreaction systems, which can be considered a form of algorithmic process optimization. researcher.life

Structure Activity Relationships and Molecular Design Principles for Tert Butyl 4 Dodecylbenzene 1 Sulfonate

Influence of Dodecyl Chain Length and Branching on Interfacial Behavior

The dodecyl group, a twelve-carbon alkyl chain, serves as the hydrophobic tail of the molecule, playing a dominant role in its surface-active properties. Its length and structure are primary determinants of how the molecule behaves at interfaces, such as the boundary between water and air or water and oil.

The primary driving force for the interfacial activity of tert-Butyl 4-dodecylbenzene-1-sulfonate is the hydrophobic effect. The long, nonpolar dodecyl chain avoids contact with water, leading the molecule to adsorb at interfaces. The length of the alkyl chain is directly related to the strength of these hydrophobic interactions; longer chains generally lead to stronger adsorption and a greater reduction in surface tension. Studies on related alkylbenzene sulfonate compounds demonstrate that increasing the number of carbons in the alkyl chain enhances the molecule's ability to lower surface tension. researchgate.net

In aqueous solutions, when the concentration of this compound surpasses a specific threshold, known as the Critical Micelle Concentration (CMC), the molecules self-assemble into spherical aggregates called micelles. This process is a direct consequence of the hydrophobic effect. The dodecyl chains form the core of the micelle, effectively shielded from the water, while the polar sulfonate ester head groups are exposed to the aqueous environment. researchgate.net

The length of the alkyl chain is a critical factor in determining the CMC. For homologous series of surfactants, the CMC typically decreases by an order of magnitude for every two methylene (B1212753) (-CH2-) groups added to the hydrophobic chain. This principle is illustrated by comparing various alkylbenzene sulfonates, where longer chains lead to lower CMC values, indicating a greater tendency to form micelles. For instance, the CMC for sodium dodecylbenzene (B1670861) sulfonate (SDBS) is significantly lower than for sulfonates with shorter alkyl chains. researchgate.netresearchgate.net While data specific to the tert-butyl ester is limited, the behavior of the closely related 4-dodecylbenzene sulfonic acid (DBSA) shows a critical micelle concentration of approximately 0.53 mM. rsc.org